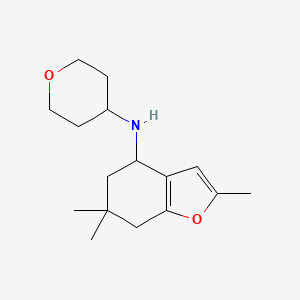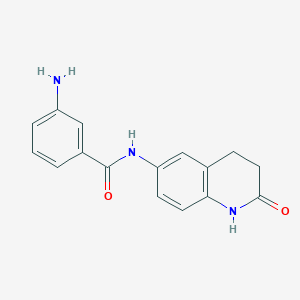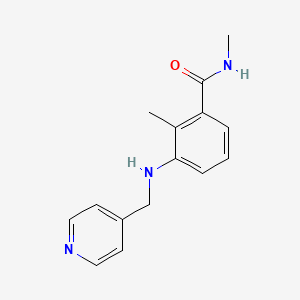
N,2-dimethyl-3-(pyridin-4-ylmethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-3-(pyridin-4-ylmethylamino)benzamide, commonly known as DM-PYMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PYMB is a novel small molecule that has shown promising results in various scientific studies, particularly in cancer research.
Mecanismo De Acción
DM-PYMB inhibits the activity of CK2 by binding to its catalytic subunit. This results in the inhibition of various downstream signaling pathways that are involved in cell growth and proliferation. DM-PYMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-PYMB has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-PYMB has several advantages for lab experiments, including its ease of synthesis and low toxicity in normal cells. However, its efficacy in vivo has yet to be fully established, and further studies are needed to determine its potential side effects and long-term safety.
Direcciones Futuras
There are several potential future directions for DM-PYMB research, including its application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine its potential applications in other diseases, such as inflammatory disorders and infectious diseases. Finally, the development of more potent and selective CK2 inhibitors may lead to the development of more effective cancer treatments.
Métodos De Síntesis
DM-PYMB can be synthesized through a multi-step process involving the reaction of 4-cyanomethylpyridine with 2,3-dimethylaniline. The resulting intermediate can then be converted to DM-PYMB through a series of reactions involving acylation and reduction.
Aplicaciones Científicas De Investigación
DM-PYMB has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. DM-PYMB acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Propiedades
IUPAC Name |
N,2-dimethyl-3-(pyridin-4-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-13(15(19)16-2)4-3-5-14(11)18-10-12-6-8-17-9-7-12/h3-9,18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCHZQVSCUKZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=NC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

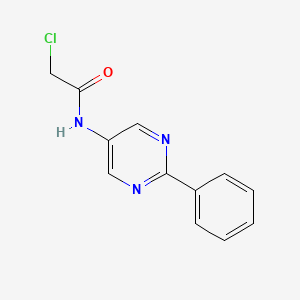
![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)
![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)
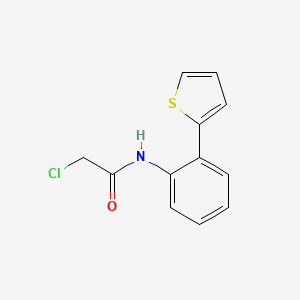
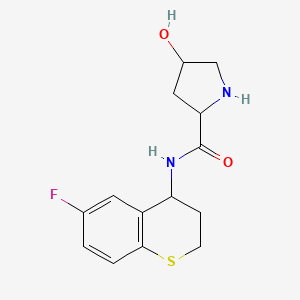
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)
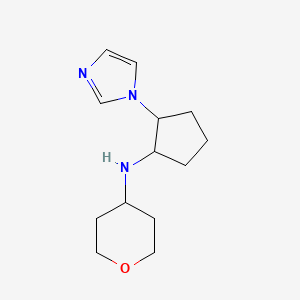
![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
